molecular formula C6H11NO3 B046105 Ethyl 2-ethoxy-2-iminoacetate CAS No. 816-27-3

Ethyl 2-ethoxy-2-iminoacetate

Cat. No.: B046105
CAS No.: 816-27-3
M. Wt: 145.16 g/mol
InChI Key: DSHWMBCJDOGPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-2-iminoacetate is an organic compound with the molecular formula C6H11NO3. It is also known by several other names, including (1-Ethoxyformimidoyl)formic acid ethyl ester and Ethyl ethoxyiminoacetate . This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-2-iminoacetate can be synthesized through the reaction of ethyl cyanoformate with ethanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-2-iminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethoxy-2-iminoacetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-2-iminoacetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Comparison: Ethyl 2-ethoxy-2-iminoacetate is unique due to its imino group, which imparts distinct reactivity and interaction profiles compared to similar compounds. While other compounds may have different functional groups, the presence of the imino group in this compound allows for specific reactions and applications that are not possible with other compounds .

Properties

IUPAC Name

ethyl 2-ethoxy-2-iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWMBCJDOGPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448293
Record name Ethyl 2-ethoxy-2-iminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-27-3
Record name Ethyl 2-ethoxy-2-iminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethoxy-2-iminoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitriloacetic acid ethyl ester (83 mmol) was dissolved in diethyl ether (water free, 25 ml) and ethanol (water free, 85 mmol) was added and the stirred mixture cooled to −40° C. At this temperature, HCl (gaz, dried through concentrated sulfuric acid; 18 g total consumption) was bubbled into the solution over 1 hour. The cooling bath was removed and at 0° C. the reaction mixture warmed up quickly (additional cooling required) and the product precipitated. The solid material was filtered off, washed with diethyl ether and dried.
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethoxy-2-iminoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethoxy-2-iminoacetate
Customer
Q & A

Q1: What is the role of Ethyl 2-ethoxy-2-iminoacetate in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates?

A: this compound serves as a starting material for the synthesis of N-acylamidrazones, key intermediates in the production of 5-substituted 1H-1,2,4-triazole-3-carboxylates. [] It reacts with carboxylic acid hydrazides to form these N-acylamidrazones, which are subsequently cyclized to yield the desired triazole derivatives. []

Q2: Is there an alternative route to synthesize the N-acylamidrazones required for this reaction?

A: Yes, the research indicates that N-acylamidrazones can also be obtained through the reaction of ethyl thiooxamate with carboxylic acid hydrazides. [, ] This alternative pathway offers flexibility in the synthesis and may be advantageous depending on the specific reaction conditions and availability of starting materials.

Q3: What are the advantages of using this compound in this synthetic route?

A: While the research doesn't explicitly compare the efficiency of both routes, it highlights the overall efficiency of the synthetic pathway utilizing this compound. [] Further research focusing on comparative studies would be beneficial to definitively assess the advantages of each method in terms of yield, cost-effectiveness, and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.